2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 899970-63-9
Cat. No.: VC4400545
Molecular Formula: C14H12FN5O2
Molecular Weight: 301.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899970-63-9 |
|---|---|
| Molecular Formula | C14H12FN5O2 |
| Molecular Weight | 301.281 |
| IUPAC Name | 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22) |
| Standard InChI Key | IRFWXQYBAOOVEL-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a purine core modified at three critical positions:
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Position 2: An ethyl group (-CH2CH3) introduces hydrophobicity and steric bulk.
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Position 6: A carboxamide group (-CONH2) enhances hydrogen-bonding potential, a feature common in bioactive purines .
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Position 8: A ketone group (=O) contributes to planarity and electronic effects.
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Position 9: A 2-fluorophenyl substituent provides aromaticity and potential for π-π interactions in biological targets .
The fluorophenyl group at position 9 distinguishes this compound from analogs like 9-(4-fluorophenyl) derivatives, which exhibit altered electronic profiles due to para-substitution .
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis of 2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been reported, analogous methods from El-Bayouki et al. (2010) provide a framework :
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Imidazole Carboxamide Cyclization:
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Ethyl Group Introduction:
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Alkylation at position 2 using ethyl iodide under basic conditions (e.g., K2CO3/DMF).
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Carboxamide Functionalization:
Key Challenges:
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Regioselectivity in alkylation steps requires careful temperature control (e.g., 0–5°C) .
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Fluorophenyl group orientation impacts crystal packing, as seen in 9-(4-fluorophenyl) analogs with melting points >200°C .
Physicochemical Properties
Spectral Characterization
Data extrapolated from structurally related compounds :
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic and hydrophobic groups; enhanced in DMSO or DMF .
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Stability: Susceptible to hydrolysis at the carboxamide group under strongly acidic/basic conditions .
Biological Activity and Mechanisms
Plant-Growth Regulation
Purine derivatives with fluorophenyl groups exhibit auxin-like activity . For example, 9-(4-fluorophenyl)-1H-purin-6(9H)-one increased root elongation in Arabidopsis by 40% at 10 μM . The 2-ethyl group in the target compound may modulate lipid membrane permeability, altering bioavailability.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
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9-(2-Fluorophenyl) vs. 9-(4-Fluorophenyl):
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Ethyl vs. Methyl Substitution:
Ethyl groups enhance metabolic stability compared to methyl, as observed in purinium iodide salts .
Future Directions
Synthetic Optimization
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Suzuki Coupling: Introduce diversified aryl groups at position 9 using palladium catalysis.
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Prodrug Strategies: Mask the carboxamide as an ester to improve oral bioavailability.
Biological Screening
Priority assays should include:
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Kinase inhibition profiling (e.g., CDK2, EGFR).
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In vivo toxicity studies in rodent models.
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